molecular formula C7H8N2O2 B220192 19,20-Dehydroprostaglandin E2 CAS No. 111219-93-3

19,20-Dehydroprostaglandin E2

Katalognummer B220192
CAS-Nummer: 111219-93-3
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: DIRVEFSXGQYPLZ-ARSRFYASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

19,20-Dehydroprostaglandin E2 (19,20-dihydro PGE2) is a derivative of prostaglandin E2 (PGE2) which is a bioactive lipid mediator. It is an important molecule in the field of scientific research due to its various biological and physiological effects.

Wissenschaftliche Forschungsanwendungen

19,20-dihydro 19,20-Dehydroprostaglandin E2 has been extensively studied for its various biological and physiological effects. It has been used in scientific research to investigate the role of 19,20-Dehydroprostaglandin E2 in inflammation, pain, fever, and cancer. It has also been used to study the effects of 19,20-Dehydroprostaglandin E2 on the immune system, cardiovascular system, and reproductive system.

Wirkmechanismus

19,20-dihydro 19,20-Dehydroprostaglandin E2 exerts its biological effects by binding to and activating the 19,20-Dehydroprostaglandin E2 receptor. The 19,20-Dehydroprostaglandin E2 receptor is a G protein-coupled receptor that is expressed on various cell types. Activation of the 19,20-Dehydroprostaglandin E2 receptor leads to the activation of intracellular signaling pathways that regulate cellular functions such as gene expression, protein synthesis, and ion channel activity.
Biochemical and Physiological Effects
19,20-dihydro 19,20-Dehydroprostaglandin E2 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has analgesic effects by inhibiting the production of prostaglandin E2 in the spinal cord. Additionally, 19,20-dihydro 19,20-Dehydroprostaglandin E2 has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

19,20-dihydro 19,20-Dehydroprostaglandin E2 has several advantages for lab experiments. It is a stable and soluble molecule that can be easily synthesized and stored. It can be used in various in vitro and in vivo experiments to study the biological and physiological effects of 19,20-Dehydroprostaglandin E2. However, one limitation of using 19,20-dihydro 19,20-Dehydroprostaglandin E2 is that it may not fully mimic the effects of endogenous 19,20-Dehydroprostaglandin E2 in vivo. Additionally, the effects of 19,20-dihydro 19,20-Dehydroprostaglandin E2 may vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

There are several future directions for the study of 19,20-dihydro 19,20-Dehydroprostaglandin E2. One direction is to investigate its role in the regulation of immune responses and autoimmune diseases. Another direction is to study its effects on the cardiovascular system and its potential as a therapeutic agent for cardiovascular diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor effects of 19,20-dihydro 19,20-Dehydroprostaglandin E2 and its potential as a cancer therapy.
Conclusion
In conclusion, 19,20-dihydro 19,20-Dehydroprostaglandin E2 is an important molecule in the field of scientific research due to its various biological and physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 19,20-dihydro 19,20-Dehydroprostaglandin E2 may lead to the development of new therapies for various diseases and conditions.

Synthesemethoden

19,20-dihydro 19,20-Dehydroprostaglandin E2 can be synthesized from 19,20-Dehydroprostaglandin E2 by using chemical modifications. The synthesis method involves the reduction of the C-19 and C-20 double bonds of 19,20-Dehydroprostaglandin E2 to form the corresponding dihydro derivative. The reduction reaction can be carried out using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas in the presence of a catalyst.

Eigenschaften

CAS-Nummer

111219-93-3

Produktname

19,20-Dehydroprostaglandin E2

Molekularformel

C7H8N2O2

Molekulargewicht

350.4 g/mol

IUPAC-Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h2,4,7,12-13,15-17,19,21,23H,1,3,5-6,8-11,14H2,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1

InChI-Schlüssel

DIRVEFSXGQYPLZ-ARSRFYASSA-N

Isomerische SMILES

C=CCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

SMILES

C=CCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Kanonische SMILES

C=CCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Synonyme

19,20-dehydroprostaglandin E2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.